molecular formula C8H2F8IN B6350427 2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% CAS No. 1408279-48-0

2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97%

Cat. No. B6350427
CAS RN: 1408279-48-0
M. Wt: 391.00 g/mol
InChI Key: HSLHAJZFQKUBLQ-UHFFFAOYSA-N
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Description

This compound is likely a halogenated organic compound, specifically a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The iodine, pentafluoroethyl, and trifluoromethyl groups are all substituents on the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation and fluorination reactions. Halogenation is a substitution reaction where one or more hydrogen atoms in an organic compound is replaced by a halogen (in this case, iodine). Fluorination is the process of introducing fluorine to a compound .


Molecular Structure Analysis

The molecular structure would consist of a pyridine ring with iodine, pentafluoroethyl, and trifluoromethyl groups attached at the 2, 4, and 5 positions respectively .


Chemical Reactions Analysis

As a halogenated organic compound, it would likely undergo various substitution and elimination reactions. The specific reactions would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For example, halogenated organic compounds are often denser than water and have high boiling points due to the strong intermolecular forces .

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve donating or accepting electrons during the reaction .

Safety and Hazards

Like many halogenated organic compounds, it could be harmful if inhaled, ingested, or if it comes into contact with the skin. It could also be harmful to the environment .

Future Directions

The future directions would depend on the potential applications of this compound. It could be used in the synthesis of other compounds, or it could have potential applications in industries such as pharmaceuticals or materials science .

properties

IUPAC Name

2-iodo-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F8IN/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHAJZFQKUBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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